Superior Cross-Coupling Yields in Sonogashira Reactions
A Pd-catalyzed Sonogashira cross-coupling reaction using 3,5-disubstituted-4-iodoisoxazoles as a substrate afforded C4-alkynylisoxazole products in yields up to 98% [1]. This performance is benchmarked against typical yields for analogous Sonogashira reactions with 4-bromo- or 4-chloro-substituted heterocycles, which often require more forcing conditions and report lower or more variable yields, frequently in the 60-80% range [1].
| Evidence Dimension | Cross-Coupling Reaction Yield (Sonogashira) |
|---|---|
| Target Compound Data | Up to 98% |
| Comparator Or Baseline | 4-Bromo- or 4-Chloro-substituted heterocycles (Class-level baseline) |
| Quantified Difference | Approximately 20-30% higher yield |
| Conditions | Pd-catalyzed Sonogashira cross-coupling reaction with terminal alkynes; gram-scale reaction also demonstrated [1]. |
Why This Matters
The near-quantitative conversion efficiency (up to 98%) of the 4-iodo substrate directly translates to reduced material costs, higher product purity, and less time spent on laborious purification, making it the more cost-effective and robust choice for library synthesis.
- [1] Yang, W., Yao, Y., Yang, X., Deng, Y., Lin, Q., & Yang, D. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8894-8904. DOI: 10.1039/C9RA00577C View Source
